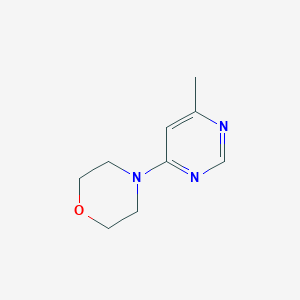

4-(6-Methylpyrimidin-4-yl)morpholine

Description

BenchChem offers high-quality 4-(6-Methylpyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCMQAQWALQLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization, Synthesis, and Pharmacological Relevance of 4-(6-Methylpyrimidin-4-yl)morpholine

As a Senior Application Scientist, navigating the intersection of synthetic chemistry and targeted drug design requires a deep understanding of privileged scaffolds. The morpholino-pyrimidine core is a hallmark structural motif in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors. This whitepaper provides an in-depth technical analysis of 4-(6-methylpyrimidin-4-yl)morpholine , detailing its chemical identity, a self-validating synthetic protocol, and its mechanistic role in biological systems.

Chemical Identification and Structural Causality

When sourcing or synthesizing building blocks for drug discovery, precise chemical identification is critical. In commercial catalogs, this compound is most frequently encountered as its hydrochloride salt due to the enhanced stability and solubility it offers for in vitro screening [1].

Quantitative Data Summary

| Property | Value |

| Compound Name | 4-(6-Methylpyrimidin-4-yl)morpholine |

| CAS Number (HCl Salt) | 1095061-47-4 |

| Molecular Formula (Free Base) | C9H13N3O |

| Molecular Formula (HCl Salt) | C9H14ClN3O |

| Molecular Weight (Free Base) | 179.22 g/mol |

| Molecular Weight (HCl Salt) | 215.68 g/mol |

Structural Causality: Why is this specific combination of a methylpyrimidine and a morpholine ring so prevalent?

-

The Pyrimidine Ring: Acts as a bioisostere for the purine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond acceptors that anchor the molecule into the highly conserved hinge region of kinase active sites. The methyl group at the 6-position provides a small, lipophilic vector to occupy adjacent hydrophobic sub-pockets, increasing target selectivity.

-

The Morpholine Ring: Purely lipophilic substituents often lead to poor pharmacokinetic (PK) profiles. Morpholine introduces an oxygen atom that acts as a weak hydrogen bond acceptor, significantly improving the aqueous solubility and metabolic stability (ADME properties) of the parent scaffold without violating Lipinski's Rule of Five.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(6-methylpyrimidin-4-yl)morpholine relies on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the two pyrimidine nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the 4-position highly electrophilic and susceptible to attack by secondary amines [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to confirm success before proceeding.

Step 1: Reagent Preparation and Initiation

-

Action: Dissolve 1.0 equivalent of 4-chloro-6-methylpyrimidine in anhydrous ethanol (0.5 M concentration).

-

Causality: Ethanol is chosen as a polar protic solvent to stabilize the Meisenheimer complex intermediate that forms during the SNAr transition state.

Step 2: Amine and Base Addition

-

Action: Add 1.2 equivalents of morpholine, followed dropwise by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine, destroying its nucleophilicity and halting the reaction. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the acid without competing for the electrophilic pyrimidine carbon.

Step 3: Thermal Activation and Self-Validation

-

Action: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system.

-

Self-Validation: The starting material (4-chloro-6-methylpyrimidine) is UV-active and runs higher on the TLC plate. The reaction is deemed complete when the starting material spot completely disappears, replaced by a lower, more polar spot (the morpholino product).

Step 4: Acid-Base Extraction Workup

-

Action: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Causality: The basic aqueous layer (NaHCO₃) ensures the synthesized product remains deprotonated (free base form), maximizing its partition into the lipophilic Ethyl Acetate layer while leaving polar salts (DIPEA-HCl) in the aqueous waste.

Step 5: Hydrochloride Salt Formation (Optional but Recommended)

-

Action: Dissolve the purified free base in minimal diethyl ether. Slowly add 1M HCl in diethyl ether until precipitation ceases. Filter the white solid to yield 4-(6-methylpyrimidin-4-yl)morpholine hydrochloride (CAS: 1095061-47-4).

-

Causality: Free base amines are prone to oxidation over time. Converting the compound to its HCl salt ensures long-term shelf stability and immediate solubility for biological assays.

Step-by-step synthetic workflow for 4-(6-methylpyrimidin-4-yl)morpholine.

Pharmacological Relevance and Target Pathways

The 4-(morpholin-4-yl)pyrimidine motif is not just a random chemical building block; it is a highly specialized "warhead" designed to target specific lipid and protein kinases. Most notably, this scaffold is a defining feature of Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., Buparlisib, Pictilisib).

When researchers purchase 4-(6-methylpyrimidin-4-yl)morpholine, it is typically used as a foundational fragment to build larger, more complex inhibitors aimed at halting hyperactive signaling pathways in oncology. The morpholine oxygen specifically hydrogen-bonds with the backbone amide of Valine 851 in the PI3K hinge region, anchoring the inhibitor and preventing ATP from binding.

PI3K/mTOR signaling pathway targeted by morpholino-pyrimidine derivatives.

By cutting off the signal at PI3K, downstream effectors like AKT and mTOR are starved of activation, ultimately leading to cell cycle arrest and apoptosis in malignant cells.

References

-

Volkov, O. A., et al. "Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase". NIH Public Access / Journal of Medicinal Chemistry. Available at:[Link]

The Morpholine-Pyrimidine Scaffold in Targeted Therapeutics: A Technical Guide to 4-(6-methyl-4-pyrimidinyl)morpholine

Executive Summary

In the landscape of modern medicinal chemistry, specific heterocyclic building blocks serve as "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to biological targets. Among these, the morpholine-pyrimidine motif is a cornerstone in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway[1].

This technical whitepaper provides an in-depth analysis of 4-(6-methylpyrimidin-4-yl)morpholine , detailing its chemical nomenclature, physicochemical properties, mechanistic role in drug design, and the self-validating synthetic protocols required to produce it with high purity.

Chemical Identity and Structural Nomenclature

The compound is a bicyclic system comprising a pyrimidine core substituted with a morpholine ring at the C4 position and a methyl group at the C6 position. Because of varying nomenclature conventions across chemical vendors and literature, researchers will encounter several valid synonyms for this fragment.

-

Standard IUPAC Name: 4-(6-methylpyrimidin-4-yl)morpholine

-

Common Synonyms: 4-(6-methyl-4-pyrimidinyl)morpholine; 6-methyl-4-morpholinopyrimidine; 4-morpholino-6-methylpyrimidine[2][3].

To facilitate rapid reference and cross-comparison, the core quantitative data for the free base and its commercially prevalent hydrochloride salt are summarized in Table 1.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(6-methylpyrimidin-4-yl)morpholine |

| Molecular Formula | C9H13N3O (Free Base)[3] |

| Molecular Weight | 179.22 g/mol (Free Base) / 215.68 g/mol (HCl Salt)[2] |

| CAS Registry Number | 1095061-47-4 (Hydrochloride Salt)[2] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Morpholine O, Morpholine N, Pyrimidine N1, N3) |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų |

The Privileged Pharmacophore: Mechanistic Role in Kinase Inhibition

The frequent appearance of the 4-(6-methyl-4-pyrimidinyl)morpholine fragment in oncology drug pipelines is not coincidental. It is driven by precise structure-activity relationships (SAR) within the ATP-binding pocket of lipid and protein kinases[4].

Causality of the Scaffold Design

-

The Morpholine Oxygen (H-Bond Acceptor): In the highly conserved hinge region of Phosphoinositide 3-kinases (PI3Ks), the morpholine oxygen acts as a critical hydrogen bond acceptor. It specifically interacts with the backbone amide of the Val851 residue (in PI3Kα), anchoring the inhibitor into the active site[1][4].

-

The Pyrimidine Core (Planar Spacer): The electron-deficient, planar pyrimidine ring mimics the adenine moiety of ATP. It slots seamlessly into the narrow affinity pocket, while the nitrogen atoms (N1/N3) can participate in water-mediated hydrogen bonding with residues like Asp933 or Lys802[4].

-

The C6-Methyl Group (Vector Control): The methyl group provides a slight lipophilic bulk that restricts the rotational freedom of the molecule, directing the morpholine ring precisely toward the hinge region while filling a small hydrophobic sub-pocket.

Fig 1: PI3K/Akt/mTOR signaling cascade and the targeted intervention by morpholine-pyrimidines.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To utilize this building block in downstream synthesis, researchers must either procure it commercially or synthesize it via a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[5].

Causality Behind Experimental Choices

The starting material, 4-chloro-6-methylpyrimidine , features a highly electrophilic C4 position due to the electron-withdrawing nature of the adjacent N3 and N1 atoms. Morpholine acts as the nucleophile.

-

Why Ethanol/Isopropanol? Protic solvents stabilize the transition state (the Meisenheimer complex) through hydrogen bonding with the pyrimidine nitrogens, accelerating the reaction.

-

Why Triethylamine (TEA)? A non-nucleophilic base is required to scavenge the HCl byproduct. Without it, the morpholine itself would be protonated, killing its nucleophilicity and halting the reaction.

Fig 2: Step-by-step synthetic workflow for the SNAr of 4-(6-methyl-4-pyrimidinyl)morpholine.

Step-by-Step Self-Validating Protocol

-

Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-chloro-6-methylpyrimidine in absolute ethanol (0.5 M concentration).

-

Reagent Addition: Add 1.2 equivalents of morpholine, followed dropwise by 1.5 equivalents of Triethylamine (TEA). Self-Validation: The mixture should remain homogeneous; a slight exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The starting material spot (higher Rf) must completely disappear, replaced by a lower Rf product spot (due to the polar morpholine group).

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and distilled water. Causality: The water layer extracts the TEA-HCl salts, while the organic layer retains the desired free base product.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and evaporate. The crude product can be purified via silica gel chromatography or recrystallization.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized 4-(6-methyl-4-pyrimidinyl)morpholine before deploying it in complex multi-step drug discovery campaigns, rigorous NMR validation is mandatory. The electron-donating effect of the morpholine nitrogen significantly alters the electronic environment of the pyrimidine ring, which is clearly visible in the ^1H-NMR spectrum.

Table 2: ^1H-NMR Analytical Validation Profile (Expected in CDCl3)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Causality |

| 1H | 8.50 - 8.60 | Singlet (s) | 1H | Pyrimidine C2-H: Highly deshielded due to being sandwiched between two electronegative nitrogen atoms. |

| 1H | 6.35 - 6.50 | Singlet (s) | 1H | Pyrimidine C5-H: Appears unusually upfield for an aromatic proton because the morpholine nitrogen lone pair donates electron density into the ring via resonance. |

| 1H | 3.75 - 3.85 | Multiplet (m) | 4H | Morpholine -CH2-O-CH2-: Deshielded by the adjacent oxygen atom. |

| 1H | 3.55 - 3.65 | Multiplet (m) | 4H | Morpholine -CH2-N-CH2-: Slightly less deshielded than the oxygen-adjacent protons. |

| 1H | 2.30 - 2.40 | Singlet (s) | 3H | Pyrimidine C6-CH3: Standard benzylic/heteroaromatic methyl shift. |

Conclusion

The compound 4-(6-methyl-4-pyrimidinyl)morpholine is far more than a simple chemical catalog entry; it is a meticulously evolved pharmacophore. By understanding the causality behind its structural elements—the hinge-binding morpholine oxygen and the structurally rigid pyrimidine core—drug development professionals can leverage this building block to design highly selective, orally bioavailable inhibitors targeting aberrant kinase signaling in oncology and beyond.

References

-

Journal of Molecular Structure / ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from[Link][1]

-

National Institutes of Health (PMC). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link][5]

-

Frontiers in Pharmacology. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidinyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrimidine 18 page [m.chemicalbook.com]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine-morpholine scaffold properties in drug discovery

Title: The Pyrimidine-Morpholine Scaffold in Drug Discovery: Mechanistic Insights and Therapeutic Applications

Executive Summary

The pyrimidine-morpholine hybrid structure has firmly established itself as a "privileged pharmacophore" in modern medicinal chemistry[1]. Originally popularized by its profound efficacy in targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2], this scaffold is now being repurposed for diverse therapeutic indications, ranging from neurodegenerative diseases to broad-spectrum oncology[3][4]. This technical guide dissects the structural rationale, mechanistic binding properties, and self-validating experimental protocols for pyrimidine-morpholine derivatives, providing a comprehensive framework for drug development professionals.

Structural and Physicochemical Rationale

The clinical success of the pyrimidine-morpholine scaffold is not coincidental; it is rooted in its highly synergistic physicochemical properties[1]. As a Senior Application Scientist, understanding why this scaffold works is as critical as knowing how to synthesize it:

-

The Pyrimidine Core: Acting as a bioisostere for the adenine ring of endogenous ATP, the planar, electron-deficient pyrimidine ring facilitates deep insertion into the highly conserved ATP-binding pocket of kinases[4][5]. Its nitrogen atoms can participate in hydrogen bonding, while the aromatic system engages in

stacking with hydrophobic residues in the binding site[4]. -

The Morpholine Moiety: Morpholine (tetrahydro-1,4-oxazine) introduces a critical balance of lipophilicity and hydrophilicity[1]. The oxygen atom acts as a potent, directional hydrogen bond acceptor, while the nitrogen atom provides a synthetic handle for functionalization (e.g., via nucleophilic aromatic substitution)[1][4].

-

ADME Optimization: Incorporating a morpholine ring significantly enhances aqueous solubility, membrane permeability, and metabolic stability (e.g., resistance to cytochrome P450 degradation) compared to purely lipophilic aromatic substituents[1].

Mechanistic Application: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a master regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway—often via PIK3CA mutations or PTEN loss—is a hallmark of numerous human cancers[6][7].

The Hinge-Binding Mechanism:

Crystallographic studies of PI3K inhibitors like Pictilisib (GDC-0941) and Buparlisib (BKM120) reveal a highly conserved binding mode[5][8]. The morpholine oxygen forms a pivotal hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val882 in PI3K

The PI3K/AKT/mTOR signaling cascade and points of inhibition by pyrimidine-morpholine scaffolds.

Quantitative Data: Scaffold Versatility Across Targets

The modularity of the pyrimidine-morpholine scaffold allows medicinal chemists to fine-tune compounds for specific targets. The table below summarizes the in vitro inhibitory profiles of established clinical candidates and emerging hybrids.

| Compound | Primary Target(s) | IC50 Value | Indication / Cell Line |

| Pictilisib (GDC-0941) | PI3K | 3.0 nM | Advanced Solid Tumors[9][10] |

| Buparlisib (BKM120) | Pan-PI3K (PI3K | 52.0 nM | Metastatic Breast Cancer[6][8] |

| Compound 2g (Hybrid) | Antiproliferative | 5.10 | SW480 (Colorectal Cancer)[4] |

| Compound 5h (Hybrid) | AChE / BuChE | 0.43 | Alzheimer's Disease[3][11] |

Emerging Therapeutic Frontiers

Beyond oncology, the pyrimidine-morpholine scaffold is demonstrating remarkable versatility in new therapeutic arenas:

-

Alzheimer's Disease: Recent drug discovery efforts have identified pyrimidine-morpholine hybrids (e.g., Compound 5h) as highly potent, non-competitive inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3][11]. These compounds exhibit strong binding to the peripheral anionic site of AChE, preventing acetylcholine breakdown while maintaining excellent blood-brain barrier (BBB) permeability[3].

-

Broad-Spectrum Cytotoxicity: Novel hybrids featuring halogenated benzyl substitutions (e.g., trifluoromethyl variants) have shown robust antiproliferative properties against SW480 and MCF-7 cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil in specific in vitro assays[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the synthesis and biological evaluation of pyrimidine-morpholine derivatives.

Protocol A: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and mild conditions, which prevent the degradation of the electron-rich morpholine ring while allowing diverse structural modifications[3].

-

Preparation: Dissolve the halogenated pyrimidine-morpholine intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 20:12:5 v/v)[10].

-

Catalysis: Add a mild base (e.g., Sodium Bicarbonate, 3.0 eq) and the catalyst, Bis(triphenylphosphine)palladium(II) chloride (0.05 eq)[10].

-

Reaction: Heat the mixture under a nitrogen atmosphere at 120°C for 1 hour using microwave irradiation to ensure rapid, uniform heating[10].

-

Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous

, and purify via flash column chromatography to isolate the final hybrid compound.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ADP formation, bypassing the safety, regulatory, and disposal issues associated with traditional radioactive

-

Compound Preparation: Prepare a 10-point serial dilution of the pyrimidine-morpholine inhibitor in 100% DMSO. Transfer to a 384-well plate (ensuring final DMSO concentration is

1% to prevent enzyme denaturation). -

Enzyme Incubation: Add recombinant PI3K protein and the specific lipid substrate (e.g., PIP2). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase hinge region.

-

Reaction Initiation: Add ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes.

-

Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin luminescent reaction.

-

Analysis: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter non-linear regression model.

Step-by-step experimental workflow for evaluating in vitro kinase inhibition using ADP-Glo.

References

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL:[Link][2]

-

Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses Source: Elsevier Pure URL:[Link][3]

-

Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease (PubMed) Source: NIH / PubMed URL:[Link][11]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: PMC / Frontiers in Chemistry URL:[Link][4]

-

GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor Source: Cellagen Technology URL:[Link][9]

-

Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective Source: SciSpace URL:[Link][8]

-

Full article: Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) Source: Taylor & Francis URL:[Link][6]

-

Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: PMC URL:[Link][7]

-

Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: ACS Medicinal Chemistry Letters URL:[Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. cellagentech.com [cellagentech.com]

- 10. Pictilisib | 957054-30-7 [chemicalbook.com]

- 11. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Heterocyclic building blocks for kinase inhibitor research

An In-depth Technical Guide to Heterocyclic Building Blocks for Kinase Inhibitor Research

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Kinases and the Rise of Heterocyclic Inhibitors

Protein kinases, a vast family of over 500 enzymes in the human kinome, are the master regulators of cellular communication.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This seemingly simple modification acts as a molecular switch, modulating protein function and orchestrating complex signaling pathways that govern cell growth, differentiation, metabolism, and survival.[3][4] Consequently, the dysregulation of kinase activity through mutation, overexpression, or other malfunctions is a hallmark of numerous human diseases, most notably cancer, but also inflammatory and neurological disorders.[1][5][6]

This direct link to pathology has made kinases one of the most intensively pursued target classes in modern drug discovery.[1] Small-molecule kinase inhibitors have emerged as a highly successful therapeutic modality, with over 70 approved by the U.S. Food and Drug Administration (FDA) since the landmark approval of Imatinib in 2001.[5][7] At the heart of this success story lies the field of heterocyclic chemistry. Nitrogen-containing heterocycles have proven to be exceptionally well-suited as core scaffolds for kinase inhibitors.[8][9][10] In fact, between 2013 and 2023, an overwhelming 82% of all approved small-molecule drugs contained at least one nitrogen heterocycle.[11]

These scaffolds are often described as "privileged" because they can mimic the purine ring of the natural kinase substrate, ATP, anchoring the inhibitor within the enzyme's active site.[5][] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core heterocyclic building blocks used in kinase inhibitor research. We will delve into the structural and electronic properties of these scaffolds, examine their interactions with the kinase ATP-binding site, present key structure-activity relationships (SAR), and provide representative synthetic methodologies, grounding our discussion in the context of clinically successful and investigational kinase inhibitors.

The Kinase ATP-Binding Site: A Privileged Target with Conserved Features

The vast majority of clinically successful kinase inhibitors are ATP-competitive, meaning they function by occupying the same binding site as ATP.[1][13] This site, while highly conserved across the kinome, possesses subtle but exploitable differences that allow for the design of selective inhibitors. Understanding its architecture is fundamental to inhibitor design. The site can be broadly divided into three key regions:

-

The Adenine Region (Hinge): This is the crucial anchoring point for ATP and most inhibitors. It is a relatively flat, hydrophobic pocket where the adenine ring of ATP binds. A short, flexible loop of amino acids, known as the "hinge," forms the backbone of this region and provides a critical set of hydrogen bond donors and acceptors that interact with the purine ring. A successful inhibitor scaffold must present its own hydrogen bond acceptors and/or donors to form one to three key hydrogen bonds with the hinge backbone, mimicking the interaction of ATP.

-

The Sugar Pocket: Adjacent to the adenine region, this area accommodates the ribose sugar of ATP. It is often solvent-exposed.

-

The Phosphate-Binding Region: This region binds the triphosphate group of ATP and is rich in charged residues.

Modes of Inhibition: Exploiting Conformational States

Kinases are dynamic proteins that exist in multiple conformations. The orientation of a key "DFG" (Asp-Phe-Gly) motif in the activation loop dictates whether the kinase is in an active or inactive state. Inhibitors are classified based on which conformation they bind to.

-

Type I Inhibitors: These bind to the active "DFG-in" conformation of the kinase, occupying only the ATP-binding site.[7][14] They are the most common class of inhibitors.

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation.[7][15] They occupy the ATP site but also extend into an adjacent allosteric pocket created by the outward flip of the DFG motif. This often leads to improved selectivity as the allosteric site is less conserved than the ATP pocket.[14]

-

Covalent Inhibitors: These inhibitors first bind reversibly to the ATP pocket and then form an irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[16][17] This results in prolonged and potent inhibition.

Caption: Modes of kinase inhibition within the ATP-binding site.

Privileged Heterocyclic Scaffolds: The ATP-Mimetic Strategy

The remarkable success of heterocyclic compounds in kinase inhibitor design stems from their ability to function as bioisosteres of the adenine core of ATP.[5] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[18][19] Nitrogen-containing heterocycles can present a pattern of hydrogen bond donors and acceptors that effectively mimics that of adenine, allowing them to form the same crucial interactions with the kinase hinge region.[5][20] This mimicry provides a robust starting point for inhibitor design, making these scaffolds "privileged."

Caption: Bioisosteric mimicry of ATP's adenine by common heterocyclic cores.

Key Heterocyclic Building Blocks: A Detailed Examination

The following sections will explore the most prominent heterocyclic scaffolds in kinase inhibitor design. For each, we will discuss its properties, provide examples of approved drugs, outline a representative synthesis, and summarize key SAR insights.

Quinazolines and Quinolines

The quinazoline scaffold is arguably one of the most successful in the history of kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR) family.[21][22][23] This fused bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, provides a rigid and planar framework that is ideal for interacting with the adenine pocket.[24] The nitrogen atoms at positions 1 and 3 are crucial for mimicking adenine's hydrogen bonding pattern with the hinge region.[25] Quinolines, isomers of quinazolines, are also widely used.[][21]

Table 1: Selected FDA-Approved Kinase Inhibitors Featuring Quinazoline/Quinoline Scaffolds

| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |

| Gefitinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | Quinazoline | EGFR, HER2 | Breast Cancer |

| Vandetanib | Quinazoline | EGFR, VEGFR, RET | Medullary Thyroid Cancer |

| Bosutinib | Quinoline | SRC, ABL | Chronic Myeloid Leukemia |

Causality in Design: The 4-Anilinoquinazoline Motif

The breakthrough for this class was the discovery that substitution with an aniline group at the C4 position dramatically enhances potency and selectivity. This "4-anilinoquinazoline" motif orients the aniline ring towards the solvent-exposed region, allowing for extensive derivatization to fine-tune properties and target specific sub-pockets within the kinase active site.

Representative Synthesis: 4-Anilinoquinazoline Core

A common and robust method for synthesizing the 4-anilinoquinazoline core involves the condensation of anthranilic acid derivatives with formamide to form the quinazolinone, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with the desired aniline.

Experimental Protocol:

-

Step 1: Synthesis of Quinazolin-4(3H)-one. A mixture of 2-aminobenzoic acid (1 eq.) and formamide (5-10 eq.) is heated to 120-140 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and water is added to precipitate the product. The solid is filtered, washed with water, and dried to yield quinazolin-4(3H)-one.

-

Step 2: Synthesis of 4-Chloroquinazoline. Quinazolin-4(3H)-one (1 eq.) is refluxed in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. The excess SOCl₂ is removed under reduced pressure. The residue is triturated with a non-polar solvent like hexane to afford 4-chloroquinazoline as a solid.

-

Step 3: Synthesis of N-phenylquinazolin-4-amine (4-Anilinoquinazoline). 4-chloroquinazoline (1 eq.) and the desired aniline (1-1.2 eq.) are dissolved in a polar solvent such as isopropanol or n-butanol. The mixture is heated to reflux for 2-6 hours. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., DIPEA) or with acid catalysis (e.g., HCl). Upon cooling, the product precipitates and can be collected by filtration.

Pyrimidines

As a core component of the quinazoline scaffold and a fundamental nucleobase, the monocyclic pyrimidine ring is a cornerstone of kinase inhibitor design.[21][26] Its two nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the N1 and N3 of adenine. The pyrimidine core is found in numerous blockbuster drugs, including the first-ever approved kinase inhibitor, Imatinib.

Table 2: Selected FDA-Approved Kinase Inhibitors Featuring Pyrimidine Scaffolds

| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |

| Imatinib | Pyrimidine | ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |

| Nilotinib | Pyrimidine | ABL | Chronic Myeloid Leukemia |

| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Ibrutinib | Pyrazolopyrimidine | BTK | B-cell malignancies |

| Ribociclib | Pyrimidine | CDK4, CDK6 | Breast Cancer |

Structure-Activity Relationship (SAR) Insights

For a typical 2,4-disubstituted pyrimidine scaffold:

-

C2 Position: Often substituted with an amine that links to a group extending into the solvent-exposed region. This is a key area for modulating selectivity and physicochemical properties.

-

C4 Position: Typically bears a group, often an aniline or related heterocycle, that occupies the core adenine region and interacts with the hinge.

-

C5 Position: Substitution at this position can be used to fine-tune potency and selectivity by interacting with the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.

Pyrazoles and Fused Pyrazole Systems

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is highly versatile and features prominently in many kinase inhibitors.[10][21] A particularly important variant is the fused pyrazolo[3,4-d]pyrimidine system, which is a close isostere of adenine and has been successfully exploited to create potent inhibitors of SRC family kinases and others.[5]

Table 3: Selected FDA-Approved Kinase Inhibitors Featuring Pyrazole Scaffolds

| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |

| Crizotinib | Pyrazole | ALK, ROS1, MET | Non-Small Cell Lung Cancer |

| Entrectinib | Pyrazole | TRK, ROS1, ALK | NTRK fusion-positive solid tumors |

| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Ibrutinib | Pyrazolopyrimidine | BTK | B-cell malignancies |

Causality in Design: The Hinge-Binding Power of Pyrazolopyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold was one of the first recognized "privileged" fragments for kinase inhibition.[5] Its structure allows it to present a hydrogen bond donor (from the pyrazole N-H) and a hydrogen bond acceptor (from a pyrimidine nitrogen) to the kinase hinge, closely mimicking the interaction of adenine.[5] This reliable binding mode has made it a go-to scaffold for many drug discovery programs.

Indoles and Azaindoles

The indole scaffold, a fusion of a benzene and a pyrrole ring, is another privileged structure found in numerous natural products and approved drugs.[20][21] In kinase inhibitors, the indole N-H group can serve as a crucial hydrogen bond donor to the hinge region.[20] The 2-indolinone (oxindole) core is the central feature of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Bioisosteric replacement of the indole's benzene ring with a pyridine ring gives rise to azaindoles, a strategy used to modulate properties like solubility and metabolic stability.[27]

Table 4: Selected FDA-Approved Kinase Inhibitors Featuring Indole/Azaindole Scaffolds

| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |

| Sunitinib | Indolinone | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST |

| Nintedanib | Indolinone | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC |

| Axitinib | Indazole | VEGFR | Renal Cell Carcinoma |

| Tofacitinib | Pyrrolopyrimidine | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis |

Covalent Inhibition: Heterocycles as Warhead Delivery Systems

Covalent kinase inhibitors offer the potential for enhanced potency and a longer duration of action by forming a permanent bond with the target enzyme.[28] The design of these inhibitors involves a scaffold that provides reversible binding affinity and an electrophilic functional group, or "warhead," that reacts with a nearby nucleophilic amino acid, typically a cysteine.[17][29]

Heterocyclic scaffolds are critical in this context. They serve to correctly position the warhead for reaction after initial non-covalent binding. A common strategy involves attaching an acrylamide group to a 4-anilinoquinazoline or pyrimidine core. The core scaffold ensures binding to the ATP site, which in turn places the acrylamide in close proximity to a specific cysteine residue (e.g., Cys797 in EGFR) for a Michael addition reaction.[23][30]

Caption: General structure of a covalent kinase inhibitor.

Conclusion and Future Perspectives

Heterocyclic building blocks are, and will continue to be, the foundation of small-molecule kinase inhibitor design. Scaffolds such as quinazolines, pyrimidines, pyrazoles, and indoles have proven their value time and again, leading to life-saving medicines. Their success is rooted in their ability to act as effective bioisosteres of ATP, providing a reliable anchor point in the highly conserved hinge region of the kinase active site.

The future of the field will likely involve the creative application of these core principles to new challenges. The design of macrocyclic kinase inhibitors, which often incorporate rigid heterocyclic elements, is a promising strategy for achieving higher selectivity and overcoming resistance.[7][13][31] Furthermore, the integration of artificial intelligence and machine learning is set to accelerate the discovery of novel heterocyclic scaffolds with optimized potency, selectivity, and drug-like properties.[25] By building upon the solid foundation of classical heterocyclic chemistry, medicinal chemists are well-equipped to develop the next generation of targeted kinase therapies.

References

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). Vertex AI Search.

- Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates - Semantic Scholar. (n.d.). Semantic Scholar.

- Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed. (2006, April 15). PubMed.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC. (n.d.). PMC.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8). PMC.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (2023, July 7). ACS Publications.

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023, March 20). bioRxiv.

- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed. (2021, November 23). PubMed.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). Vertex AI Search.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Vertex AI Search.

- Top Nitrogen Heterocycles in Modern Drugs - BOC Sciences. (2025, October 30). BOC Sciences.

- Heterocyclic Analogues As Kinase Inhibitors: A Focus Review - ResearchGate. (2025, August 10). ResearchGate.

- Structure-Activity Relationship (SAR) and Mechanistic Insights of Novel Heterocyclic Derivatives with Promising Anticancer, Anti - ijsred.com. (2026, February 25). ijsred.com.

- (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026, February 11). ResearchGate.

- Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. (n.d.). PubMed.

- Heterocyclic Amides as Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2018, November 12). ACS Publications.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). ScienceDirect.

- Design and Synthesis of Covalent Inhibitors Targeting Cysteines in the Hinge Region of the Protein Kinases S6K2 and MPS1 - TOBIAS-lib. (2023, March 10). TOBIAS-lib.

- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025, May 13). MDPI.

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5). PubMed.

- Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR - PubMed. (2015, June 15). PubMed.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.). Open Access Journals.

- (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates - ResearchGate. (2025, November 1). ResearchGate.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (2022, December 30). Open Access Journals.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2025, October 31). SpringerLink.

- Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors - ChemRxiv. (n.d.). ChemRxiv.

- Warheads for designing covalent inhibitors and chemical probes - ResearchGate. (n.d.). ResearchGate.

- Six-membered Nitrogen-containing Heterocycles as Protein Kinase C Allosteric Modulators. (n.d.). University of Helsinki.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). MDPI.

- A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - Bentham Science Publisher. (2022, January 11). Bentham Science.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). ACS Publications.

- Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - MDPI. (2021, January 21). MDPI.

- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. (2017, May 3). MDPI.

- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem. (2025, September 24). AiFChem.

- New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023, June 6). Cell Chemical Biology.

- Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed. (2023, June 17). PubMed.

- (PDF) Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review - ResearchGate. (2025, December 1). ResearchGate.

- Nitrogen Containing Heterocycles | Encyclopedia MDPI. (2023, March 2). MDPI.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). PMC.

- Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - MDPI. (2022, January 17). MDPI.

- WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents. (n.d.). Google Patents.

- Aromatic Bioisosteres | Cambridge MedChem Consulting. (2023, January 28). Cambridge MedChem Consulting.

-

8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[5][7]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile - MDPI. (n.d.). MDPI. Retrieved from

- Chapter 32. The use of bioisosteric groups in lead optimization - ResearchGate. (2025, August 7). ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Covalent Inhibitors Targeting Cysteines in the Hinge Region of the Protein Kinases S6K2 and MPS1 [publikationen.uni-tuebingen.de]

- 17. chemrxiv.org [chemrxiv.org]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 24. researchgate.net [researchgate.net]

- 25. ijsred.com [ijsred.com]

- 26. Making sure you're not a bot! [helda.helsinki.fi]

- 27. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Beyond the SDS: A Comprehensive Technical Guide to Methylpyrimidinyl-Morpholine Compounds in Kinase Inhibition

Executive Summary

Methylpyrimidinyl-morpholine derivatives represent a highly potent class of small-molecule kinase inhibitors, most notably recognized for their efficacy in targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1][2]. Prototypical compounds in this class, such as Buparlisib (BKM120), have transitioned from bench discovery to advanced clinical trials for hormone-receptor-positive breast cancers and MYC-driven lymphomas[2][3].

While a standard Safety Data Sheet (SDS) provides essential regulatory hazard codes, it often lacks the mechanistic context required by researchers. This whitepaper bridges the gap between basic SDS compliance and advanced bench-level application, providing drug development professionals with a deep dive into the physicochemical properties, toxicological causality, and self-validating experimental workflows necessary for handling these potent pharmacophores.

Pharmacophore Significance & Mechanism of Action

The structural brilliance of the methylpyrimidinyl-morpholine core lies in its dual-action binding geometry. The pyrimidine ring functions as an ATP-competitive hinge binder within the kinase domain, while the morpholine moiety projects outward into the solvent-exposed region or interacts with specific affinity pockets, driving isoform selectivity[3][4].

By competitively blocking ATP, these compounds halt the PI3K-mediated phosphorylation of PIP2 to PIP3. This upstream blockade prevents the subsequent recruitment and activation of AKT (Protein Kinase B) and mTOR, effectively starving hyperproliferative cancer cells of vital survival and metabolic signals[1][4].

Fig 1: Mechanism of Action for Methylpyrimidinyl-Morpholine Inhibitors in the PI3K/AKT Pathway.

Physicochemical Properties & Hazard Assessment

The hazards associated with methylpyrimidinyl-morpholines are a direct consequence of their potent on-target biological activity. Because the PI3K/AKT pathway is fundamental to basal glucose metabolism and cellular survival across all mammalian tissues, systemic exposure carries severe toxicological risks[1][5].

Table 1: Quantitative Hazard Data & Toxicological Causality

| Hazard Class | GHS Code | Toxicological Causality & Bench Implication |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. Driven by potent systemic kinase inhibition. Mandates strict use of PPE and prohibition of food/drink in the laboratory[5][6]. |

| Germ Cell Mutagenicity | H341 | Suspected genetic defects. The planar nature of the pyrimidine-morpholine core may allow off-target nucleic acid intercalation. Weighing must occur in a chemical fume hood[5][6]. |

| STOT (Repeated Exposure) | H372 | Causes damage to organs. Chronic PI3K suppression alters basal metabolism and immune function. Requires long-term exposure monitoring for lab personnel[5][6]. |

| Aquatic Toxicity | H413 | Long-lasting environmental harm. The highly stable lipophilic core resists aqueous degradation. Prohibits sink disposal; requires dedicated chemical waste streams[7]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and laboratory safety, the handling and biological evaluation of these compounds must follow strict, self-validating methodologies.

Protocol A: Safe Reconstitution and Storage

Causality: Methylpyrimidinyl-morpholine compounds are intentionally designed to be highly lipophilic to enhance cell membrane permeability[4]. Consequently, they exhibit extremely poor aqueous solubility. Reconstitution must be performed in 100% anhydrous solvent to prevent micro-precipitates that cause erratic dosing in downstream cellular assays.

-

Containment Weighing: Due to H341 and H372 hazards, place the analytical balance inside a Class II biosafety cabinet or a certified chemical fume hood[5]. Wear nitrile gloves, a lab coat, and safety goggles.

-

Solvent Addition: Reconstitute the dry powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Self-Validation Step (Visual & Spectrophotometric): Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution. Validation: A UV-Vis scan can be performed; a stable absorption peak without baseline scattering confirms complete solvation.

-

Aliquot & Freeze: Immediately divide the stock into 10–20

L aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture (hygroscopy), which lowers the solubility threshold and causes the lipophilic compound to crash out of solution over time.

Protocol B: In Vitro Target Engagement (Western Blot for p-AKT)

Causality: To prove that the methylpyrimidinyl-morpholine is actively engaging its target inside a living cell, researchers must measure the downstream phosphorylation of AKT at Serine 473[1][4]. Because endogenous cellular phosphatases (like PTEN) act rapidly to remove this phosphate group once cells are lysed, the lysis environment must be strictly controlled.

-

Cell Treatment: Seed target cells (e.g., MCF7 or T47D) and treat with a serial dilution of the inhibitor (e.g., 10 nM to 1

M) for 2 to 24 hours[1]. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer heavily supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Without phosphatase inhibitors, the transient p-AKT (Ser473) signal will be lost during extraction, yielding false-negative efficacy data[4].

-

SDS-PAGE & Transfer: Centrifuge the lysate at 15,000 rpm for 15 minutes at 4°C to remove insoluble debris. Run the normalized supernatant on a 12% SDS-PAGE gel and transfer to a nitrocellulose membrane[4].

-

Self-Validation Step (Multiplex Probing): Probe the membrane simultaneously for p-AKT (Ser473) and Total AKT . Validation: A reduction in p-AKT is only validated as specific PI3K inhibition if the Total AKT protein levels remain constant across all inhibitor concentrations. If Total AKT also decreases, the result is invalid, indicating global protein degradation, apoptosis, or unequal well loading rather than specific kinase target engagement[1][4].

Environmental & Disposal Considerations

Given their classification under Aquatic Toxicity Category 4 (H413), methylpyrimidinyl-morpholine derivatives pose a persistent threat to aquatic ecosystems[7]. All contaminated consumables (pipette tips, microcentrifuge tubes, and cell culture media containing the drug) must be treated as hazardous chemical waste. Liquid waste must be collected in sealed, clearly labeled halogenated/non-halogenated organic waste carboys and incinerated by a certified environmental disposal facility. Under no circumstances should reconstituted drug or treated media be aspirated into standard municipal sink drains[6].

References

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - nih.gov - 1

-

Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy - acs.org - 3

-

Rationally designed chimeric PI3K-BET bromodomain inhibitors elicit curative responses in MYC-driven lymphoma - pnas.org - 2

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - mdpi.com - 4

-

Buparlisib Hydrochloride-SDS-MedChemExpress - medchemexpress.com - 7

-

Safety Data Sheet (SDS) - MedKoo Biosciences - medkoo.com - 5

-

Safety Data Sheet - Cayman Chemical - caymanchem.com - 6

Sources

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine from 4-chloro-6-methylpyrimidine

Executive Summary

This application note details the optimized protocol for synthesizing 4-(6-methylpyrimidin-4-yl)morpholine (CAS: 5465-86-1) from 4-chloro-6-methylpyrimidine . The method utilizes a robust Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reaction Theory

The synthesis proceeds via an Addition-Elimination mechanism characteristic of electron-deficient heteroaromatic systems.

The Electrophile

The substrate, 4-chloro-6-methylpyrimidine , possesses a chlorine atom at the C4 position. The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms at positions 1 and 3, which withdraw electron density from the ring carbons. This makes the C4 and C6 positions susceptible to nucleophilic attack.

-

Activation: The nitrogen atoms inductively activate the C4-Cl bond.

-

Deactivation: The methyl group at C6 is weakly electron-donating (hyperconjugation), slightly reducing the electrophilicity compared to a bare pyrimidine. However, the activation by the ring nitrogens dominates, allowing the reaction to proceed under reflux conditions.

The Nucleophile

Morpholine acts as a secondary amine nucleophile. Its nitrogen lone pair attacks the electrophilic C4 carbon.

Pathway Description

-

Nucleophilic Attack: Morpholine attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring nitrogen lone pair pushes back, restoring aromaticity and expelling the chloride ion (

) as the leaving group. -

Acid Scavenging: The base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the morpholine nucleophile.

Reaction Mechanism Diagram

Caption: Figure 1. The addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (k1).

Strategic Considerations

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (EtOH) | Polar protic solvent stabilizes the transition state and the ionic intermediate. It is also less toxic than DCM or DMF and allows for easy workup. |

| Base | Triethylamine (TEA) | Acts as a non-nucleophilic base to scavenge HCl. Using excess morpholine (2.0 eq) is possible but less atom-economical. |

| Stoichiometry | 1.0 : 1.1 : 1.2 | (Substrate : Morpholine : Base).[1] Slight excess of nucleophile ensures complete consumption of the chloride. |

| Temperature | Reflux (~80°C) | Necessary to overcome the slight deactivation caused by the methyl group and ensure reaction completion within 4-6 hours. |

Experimental Protocol (SOP)

Materials

-

Substrate: 4-Chloro-6-methylpyrimidine (MW: 128.56 g/mol )

-

Reagent: Morpholine (MW: 87.12 g/mol )

-

Base: Triethylamine (TEA) (MW: 101.19 g/mol )

-

Solvent: Ethanol (Absolute or 95%)

Step-by-Step Procedure

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging:

-

Add 1.29 g (10 mmol) of 4-Chloro-6-methylpyrimidine.

-

Add 20 mL of Ethanol. Stir until dissolved.

-

Add 1.53 mL (11 mmol) of Triethylamine.

-

Add 0.96 mL (11 mmol) of Morpholine dropwise.

-

-

Reaction:

-

Heat the mixture to reflux (oil bath at 85°C).

-

Maintain reflux for 4–6 hours .

-

-

Monitoring (TLC):

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

-

Visualization: UV Light (254 nm). The starting material (

) should disappear, and a new polar spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent in vacuo (Rotary Evaporator) to roughly 20% of the original volume.

-

Precipitation Method (Preferred): Pour the residue into 50 mL of ice-cold water. The product often precipitates as a solid. Filter and wash with cold water.

-

Extraction Method (Alternative): If no precipitate forms, dilute with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over

, filter, and concentrate.[2]

-

-

Purification:

-

Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture if necessary.

-

Yield Target: 1.5 – 1.6 g (85-90%).

-

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target compound.

Process Validation (QC)

Ensure the isolated product meets the following specifications before use in downstream applications.

| Technique | Expected Data | Interpretation |

| Physical State | White to off-white solid | Typical for amino-pyrimidines. |

| Melting Point | ~80–100°C (Predicted) | Note: Literature values vary for derivatives; experimental determination recommended. |

| LC-MS | [M+H]+ = 180.2 | Molecular Weight = 179.22 g/mol . |

| 1H NMR (CDCl3) | δ 8.55 (s, 1H) | H-2 (Deshielded by two N atoms). |

| δ 6.45 (s, 1H) | H-5 (Aromatic proton). | |

| δ 3.75 (m, 4H) | Morpholine O-CH2. | |

| δ 3.60 (m, 4H) | Morpholine N-CH2. | |

| δ 2.35 (s, 3H) | Methyl group at C-6. |

Self-Validation Check: The disappearance of the starting material peak at ~7.3 ppm (H-5 of chloro-SM) and the shift of the methyl group slightly upfield confirm the substitution.

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If TLC shows starting material after 6 hours, add 0.2 eq of additional Morpholine and continue reflux. Ensure the ethanol is dry, as water can compete (though slowly) to form the hydroxy-pyrimidine impurity.

-

Oiling Out: If the product forms an oil upon water addition, use the Extraction Method (DCM) and induce crystallization by triturating with Hexane or Diethyl Ether.

Safety Hazards

-

4-Chloro-6-methylpyrimidine: Corrosive and skin sensitizer. Handle in a fume hood.

-

Morpholine: Flammable liquid, corrosive, and causes severe skin burns.

-

Triethylamine: Volatile, flammable, and respiratory irritant.

References

-

BenchChem. Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. (Accessed 2023).[3] Link - Provides context on the chloropyrimidine to morpholine substitution pathway.

-

PubChem. 4-(6-Chloropyrimidin-4-yl)morpholine Compound Summary. National Library of Medicine. Link - Data on the chloro-intermediate confirming the reactivity of the 4-position.

-

Frontiers in Chemistry. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025).[1][4][5][6][7][8] Link - Validates the reflux conditions and base usage for similar pyrimidine substitutions.

-

ChemicalBook. 4-Chloro-6-methylpyrimidine Properties and Reactions.Link - Source for starting material physicochemical properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(6-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 796070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | C11H12ClN3OS | CID 86624257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination Conditions for Morpholine Pyrimidines

Strategic Context in Drug Development

Morpholine-substituted pyrimidines represent a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K/mTOR inhibitors like Buparlisib, and EGFR inhibitors like Gefitinib)[1]. While installing a morpholine ring at the 2- or 4-position of a highly electron-deficient pyrimidine can often be achieved via transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[2], the palladium-catalyzed Buchwald-Hartwig amination becomes strictly necessary under specific conditions. Researchers must pivot to Buchwald-Hartwig cross-coupling when targeting the unactivated 5-position, when the pyrimidine ring is electronically deactivated by electron-donating groups (EDGs), or when sensitive functional groups prohibit the harsh thermal conditions required for sluggish SNAr reactions[3].

Mechanistic Causality: Overcoming Catalyst Poisoning

Coupling secondary aliphatic amines (like morpholine) to nitrogen-rich heterocycles (like pyrimidines) presents a unique mechanistic hurdle: catalyst poisoning [3]. The unhindered, basic nitrogen atoms of the pyrimidine ring are strong σ-donors that can competitively bind to the electrophilic Pd(II) intermediates. This coordination forms stable, off-cycle dead-end complexes, halting the catalytic cycle prior to transmetalation or reductive elimination.

To engineer a self-sustaining catalytic system, the choice of ligand is the most critical variable[4]. The selected ligand must fulfill three causal roles:

-

Accelerate Oxidative Addition: Electron-rich phosphines (e.g., Xantphos, RuPhos) increase the electron density at the Pd(0) center, facilitating rapid insertion into the pyrimidine C–Cl or C–Br bond.

-

Prevent Substrate Inhibition: Massive steric bulk (such as the biaryl backbone in Buchwald ligands) creates a microenvironment that physically blocks pyrimidine nitrogens from displacing the ligand or coordinating to the active metal center[4].

-

Force Reductive Elimination: Because morpholine is a secondary amine, reductive elimination is often the rate-limiting step. Bidentate ligands with a wide bite angle (e.g., Xantphos, ~111°) or highly hindered monodentate ligands (e.g., tBuBrettPhos) exert steric pressure that forces the morpholine and pyrimidine moieties together, accelerating product release[1].

Reaction Design & Decision Logic

The decision to employ Buchwald-Hartwig amination over SNAr should follow a systematic evaluation of the substrate's electronic and steric environment. The following workflow illustrates the logical progression for reaction selection.

Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination for pyrimidines.

Empirical Optimization Data

High-throughput experimentation (HTE) and literature consensus highlight specific parameter combinations that maximize yield for morpholine-pyrimidine couplings[4]. The table below synthesizes benchmark optimization data, demonstrating how base and solvent selection directly impact the conversion of chloropyrimidines[3].

Table 1: Parameter Optimization for Morpholine-Chloropyrimidine Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Rationale |

| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85 - 92 | Xantphos provides an ideal bite angle for secondary amine reductive elimination. NaOtBu rapidly deprotonates morpholine. |

| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80 - 88 | Cs₂CO₃ is milder than NaOtBu, preventing side reactions in base-sensitive substrates. Dioxane provides excellent solubility. |

| Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 75 - 78 | K₃PO₄ is highly functional-group tolerant but requires higher temperatures due to lower basicity compared to alkoxides. |

| Pd₂(dba)₃ / Xantphos | K₂CO₃ | DMF | 120 | 60 - 65 | Polar aprotic solvents like DMF can coordinate to Pd, slightly inhibiting the catalytic cycle compared to non-polar toluene. |

Note: Data synthesized from benchmark high-throughput screening and optimization studies[3].

Self-Validating Experimental Protocol

This protocol describes a highly reliable method for the Buchwald-Hartwig amination of a generic chloropyrimidine with morpholine using a Pd₂(dba)₃/Xantphos catalytic system.

Materials & Reagents

-

Electrophile : Substituted chloropyrimidine (1.0 equiv, 1.0 mmol)

-

Nucleophile : Morpholine (1.2 equiv, 1.2 mmol)

-

Catalyst : Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

-

Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.04 equiv, 4 mol%)

-

Base : Sodium tert-butoxide [NaOtBu] (1.4 equiv, 1.4 mmol). (Substitute with Cs₂CO₃ if the substrate contains base-sensitive esters or epimerizable centers).

-

Solvent : Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel :

-

Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar.

-

Causality : Pd(0) species and electron-rich phosphines are highly susceptible to oxidation. Oxygen and moisture must be strictly excluded to prevent catalyst deactivation and ligand oxidation (to phosphine oxides).

-

-

Reagent Charging & Self-Validation :

-

Add the solid reagents: chloropyrimidine (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).

-

Self-Validation Check: Inspect the Pd₂(dba)₃ powder. It should appear deep purple or reddish-brown. If the powder is black and insoluble, it has degraded to inactive palladium black and must be discarded.

-

-

Atmospheric Exchange :

-

Seal the vessel with a Teflon-lined septum. Evacuate the vessel under high vacuum and backfill with ultra-pure nitrogen or argon. Repeat this cycle three times.

-

-

Solvent and Amine Addition :

-

Add anhydrous, degassed toluene (5.0 mL) followed by morpholine (104 µL, 1.2 mmol) via a gas-tight syringe.

-

-

Catalyst Activation and Reaction :

-

Heat the reaction mixture in a pre-heated oil bath or heating block at 100 °C for 8–16 hours.

-

Causality : The initial thermal energy facilitates the dissociation of the dba ligands and the coordination of Xantphos, forming the active 14-electron

species required to initiate oxidative addition.

-

-

Monitoring :

-

Monitor reaction progress via LC-MS.

-

Self-Validation Check: Withdraw a 10 µL aliquot via syringe, quench immediately in wet acetonitrile (to destroy the active catalyst and prevent further reaction), and inject. Disappearance of the isotopic Cl-pattern indicates complete conversion.

-

-

Workup & Palladium Scavenging :

-

Cool the mixture to room temperature and dilute with ethyl acetate (10 mL).

-

Filter the crude mixture through a pad of Celite® to remove insoluble inorganic salts and precipitated palladium black[3].

-

Crucial Step : Because morpholine-pyrimidine products frequently chelate residual soluble palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU, 3-5 equivalents relative to Pd) for 2 hours at room temperature before concentration.

-

-

Purification :

-

Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure morpholine-pyrimidine derivative.

-

References

1.3 - Benchchem 2.2 - ResearchGate 3. 1 - MDPI Pharmaceuticals 4. - RSC Publishing 5.4 - ChemRxiv

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine via SNAr

Executive Summary

The synthesis of 4-(6-methylpyrimidin-4-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the development of pyrimidine-based therapeutics and kinase inhibitors. While the coupling of 4-chloro-6-methylpyrimidine with morpholine is conceptually straightforward, the choice of solvent fundamentally alters the reaction kinetics, impurity profile, and environmental footprint. This technical guide provides a rigorous mechanistic analysis of solvent effects—contrasting traditional dipolar aprotic solvents with modern "on-water" and solvent-free methodologies—and delivers self-validating protocols designed for both discovery chemistry and process scale-up.

Mechanistic Principles of Solvent Effects in Pyrimidine SNAr

The SNAr reaction proceeds via an addition-elimination mechanism. The morpholine nucleophile attacks the electrophilic C4 position of the pyrimidine ring, forming a negatively charged Meisenheimer intermediate before the chloride leaving group is expelled. The solvent's primary role is to stabilize this highly polar transition state and manage the basicity of the reaction medium.

The Pitfalls of Dipolar Aprotic Solvents

Historically, solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been the default choice for SNAr reactions[1]. They effectively solvate the counter-cations of auxiliary bases while leaving the morpholine nucleophile "naked" and highly reactive. However, these solvents present severe drawbacks: they possess reprotoxic properties, complicate product isolation due to their high boiling points and water miscibility, and often lead to over-reaction or degradation if the substrate contains multiple displaceable groups[1].

The "On-Water" Catalytic Effect

Counterintuitively, replacing organic solvents with pure water often yields superior reaction profiles for the amination of chloropyrimidines[2]. Because 4-chloro-6-methylpyrimidine and morpholine do not form a homogeneous solution in water, the reaction occurs at the phase boundary. This "on-water" effect accelerates the reaction through hydrophobic packing; the non-polar reactants are forced together, lowering the activation energy required to form the Meisenheimer complex[2]. Furthermore, water acts as an excellent heat sink for the exothermic substitution and allows for a highly streamlined workup where the product is isolated via a simple extraction with isopropyl acetate[2].

Neat Morpholine (Solvent-Free SNAr)

For process scale-up, utilizing morpholine as both the nucleophile, the acid-scavenging base, and the solvent is a highly efficient strategy[3]. Operating under neat conditions drives the thermodynamic equilibrium forward via Le Chatelier's principle and completely eliminates the need for secondary organic solvents[3]. The excess morpholine efficiently absorbs the generated HCl (forming morpholine hydrochloride salts), and the product can often be isolated by direct aqueous dilution and crystallization.

Mechanistic pathway of SNAr amination highlighting the transition state.

Quantitative Solvent Screening Data

The following table synthesizes quantitative performance metrics across different solvent systems for the amination of reactive chloropyrimidines with morpholine, illustrating the clear superiority of aqueous and neat conditions.